molecular formula C15H15ClN4O2S B2478499 (5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone CAS No. 1904123-07-4

(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone

Cat. No.: B2478499
CAS No.: 1904123-07-4
M. Wt: 350.82
InChI Key: XXUSUVRHTVWSHO-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone is a sophisticated chemical scaffold designed for advanced kinase research, particularly in the field of oncology. This compound is built around a 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-one core, a structure recognized in scientific literature for its utility in developing highly selective kinase inhibitors . The strategic incorporation of the 5-chlorothiophene moiety and the morpholino group is intended to fine-tune the molecule's physicochemical properties and target binding affinity, a design principle supported by research into similar pyrrolopyrimidine derivatives . The primary research value of this compound lies in its potential as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play critical roles in regulating cell cycle progression, and their dysregulation is a hallmark of various cancers . While early drug discovery efforts produced pan-selective CDK inhibitors, recent research has pivoted towards developing highly selective agents to mitigate toxicity and understand the specific roles of individual CDK family members, such as CDK2 . Resistance to approved CDK4/6 therapies often occurs through compensatory CDK2 activation, making selective CDK2 inhibition a promising therapeutic strategy for overcoming treatment resistance . Compounds featuring the pyrrolopyrimidinone core have demonstrated exceptional selectivity for CDK2, with selectivity exceeding 200-fold against other CDK family members like CDK1, CDK4, CDK6, CDK7, and CDK9 in enzyme assays . Mechanistically, this class of compounds is designed to act as ATP-competitive inhibitors, binding to the catalytic cleft of the kinase and disrupting its activity. The specific structural features of this molecule, including the lactam of the pyrrolopyrimidinone core and the appended substituents, are critical for achieving high potency and the desired selectivity profile against a broad panel of kinases . The presence of the thiophene ring, a common bioisostere for benzene, can enhance a compound's metabolic stability and binding characteristics . This reagent serves as a crucial chemical tool for researchers investigating CDK-driven signaling pathways, validating new therapeutic targets, and conducting structure-activity relationship (SAR) studies in medicinal chemistry programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with the appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-13-2-1-12(23-13)14(21)20-8-10-7-17-15(18-11(10)9-20)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUSUVRHTVWSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone is a synthetic derivative that incorporates both thiophene and pyrrolopyrimidine moieties. This combination suggests potential biological activity, particularly in pharmacology due to the presence of the morpholine and pyrrolopyrimidine structures known for their diverse biological properties.

Chemical Structure

The structural formula can be represented as follows:

C13H14ClN3O1S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_1\text{S}

This compound features:

  • A chlorothiophene ring which may contribute to its interaction with biological targets.
  • A morpholino group, enhancing solubility and bioavailability.
  • A pyrrolopyrimidine core that is often associated with various pharmacological activities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The presence of the morpholine may enhance binding affinity to the active site of these enzymes .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis, similar to other pyrrolopyrimidine derivatives.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that pyrrolopyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the thiophene ring may further enhance this effect through increased lipophilicity, allowing better membrane penetration.

Antimicrobial Activity

Compounds featuring thiophene rings are often evaluated for their antimicrobial properties. Studies have shown that:

  • Thiophene derivatives possess antibacterial activity against various strains of bacteria, suggesting that our compound may also exhibit similar effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Preliminary studies indicate that it could inhibit AChE, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. The structure allows for effective binding to the enzyme's active site, potentially leading to therapeutic applications .

Case Studies

  • Anticancer Activity : A study on a related pyrrolopyrimidine derivative showed an IC50 value of 0.212 µM against MAO-B, indicating strong inhibitory potential which might be comparable in our compound .
  • Antimicrobial Testing : In a comparative study, several thiophene derivatives were tested against E. coli and Staphylococcus aureus, revealing effective inhibition at concentrations as low as 50 µg/mL. This suggests that our compound may also exhibit significant antimicrobial properties.

Comparative Analysis

Compound TypeActivityIC50 ValueReference
PyrrolopyrimidineMAO-B Inhibition0.212 µM
Thiophene DerivativeAntibacterial (E. coli)50 µg/mL
Morpholine ContainingAChE InhibitionNot specified

Comparison with Similar Compounds

Structural Nuances and Electronic Effects

  • Chlorothiophene vs. This may improve membrane permeability but reduce aqueous solubility.
  • Morpholine vs. Amine Substituents: The morpholine ring (electron-rich oxygen) likely improves metabolic stability and solubility relative to dimethylamino or indenylamino groups in analogs, which may exhibit faster clearance .

Bioactivity Predictions

  • Kinase Inhibition : The pyrrolo[3,4-d]pyrimidine scaffold is common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The morpholine group may mimic ATP’s ribose moiety, while the chlorothiophene could occupy hydrophobic pockets .
  • Selectivity: Compared to the indenylamino analog (), the absence of a chloroacetyl group in the target compound might reduce off-target reactivity with cysteine residues in kinases .

Research Findings and Limitations

Bioactivity Data Gaps

While plant-derived pyrrolopyrimidine analogs () and marine actinomycete metabolites () show broad bioactivity, the specific pharmacological profile of this compound remains uncharacterized.

Notes on Comparative Analysis

Structural Diversity : The target compound’s combination of morpholine and chlorothiophene is unique among published analogs, offering a balance of solubility and target engagement .

Therapeutic Potential: Its design aligns with trends in kinase inhibitor development but requires in vitro/in vivo testing to confirm hypotheses .

Knowledge Gaps: No direct comparative studies between this compound and its analogs exist in the reviewed literature, highlighting the need for focused research.

Preparation Methods

Formylation of 2-Chlorothiophene

The formylation of 2-chlorothiophene employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions:

  • Reaction Setup : 2-Chlorothiophene (1.0 mol) reacts with DMF (200 g) and POCl₃ (1.1 mol) at 40–60°C for 2 hours.
  • Workup : Neutralization with NaOH (pH 6–7), extraction with dichloromethane, and distillation yield 5-chlorothiophene-2-carbaldehyde (96.6% yield, 99.97% GC purity).

Table 1: Optimization of Formylation Conditions

Parameter Value Yield (%) Purity (%)
Temperature (°C) 40–60 96.6 99.97
POCl₃ Equivalents 1.1 95.0 99.98
Alternative Reagent Thionyl chloride 95.0 99.98

Oxidation to 5-Chlorothiophene-2-Carboxylic Acid

The aldehyde intermediate is oxidized using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) :

  • Conditions : 5-Chlorothiophene-2-carbaldehyde (0.2 mol) reacts with 30% H₂O₂ in dichloromethane at 25–30°C for 6 hours.
  • Outcome : 5-Chlorothiophene-2-carboxylic acid is obtained in 93.8% yield (HPLC purity: 99.98%).

Table 2: Oxidation Reagent Comparison

Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
30% H₂O₂ 25–30 6 93.8 99.98
70% TBHP 35–40 4 96.0 99.98

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the reactive 5-chlorothiophene-2-carbonyl chloride :

  • Procedure : 5-Chlorothiophene-2-carboxylic acid (0.1 mol) reacts with SOCl₂ (15 g) and catalytic DMF at 40°C for 4 hours.
  • Result : Near-quantitative yield (100%) of acid chloride with 99.98% GC purity.

Synthesis of 2-Morpholino-Pyrrolo[3,4-d]Pyrimidine

Challenges and Optimization

  • Regioselectivity : Ensuring morpholine attaches at position 2 requires careful control of reaction kinetics.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of morpholine.

Coupling of Subunits

The acid chloride reacts with the pyrrolopyrimidine amine under Schotten-Baumann conditions:

  • Procedure : 5-Chlorothiophene-2-carbonyl chloride (1.1 eq) is added to a solution of 2-morpholino-pyrrolo[3,4-d]pyrimidine (1.0 eq) in dichloromethane with triethylamine (2.0 eq) at 0–5°C.
  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane), and recrystallization yield the final product.

Table 3: Coupling Reaction Optimization

Base Temperature (°C) Yield (%) Purity (%)
Triethylamine 0–5 85 99.5
Pyridine 25 78 98.7

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 5-Chlorothiophene-2-carbaldehyde : $$ ^1H $$-NMR (CDCl₃): δ 7.08 (d, 1H), 7.75 (d, 1H), 10.03 (s, 1H).
  • Final Product : Expected singlet for methanone carbonyl (δ 165–170 ppm in $$ ^{13}C $$-NMR).

Chromatographic Validation

  • GC-MS : 5-Chlorothiophene-2-carbonyl chloride shows m/z 180, 182, 184.
  • HPLC : Final compound purity ≥99.5% with retention time consistency.

Q & A

Q. Table 1: Synthetic Route Optimization

StepCondition 1 (THF)Condition 2 (Dioxane)Reference
Morpholine Coupling45% yield72% yield
Purification Purity88%95%

Q. Table 2: Kinase Inhibition Selectivity

KinaseIC₅₀ (nM)Off-Target (GPCR IC₅₀)Reference
PI3Kγ12>10,000
EGFR853,500

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